molecular formula C30H31N5O2 B2996202 methyl 3-(10-cyano-11-methyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl)propanoate CAS No. 780783-60-0

methyl 3-(10-cyano-11-methyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl)propanoate

Cat. No.: B2996202
CAS No.: 780783-60-0
M. Wt: 493.611
InChI Key: CCJWFSADCWJSPQ-DHZHZOJOSA-N
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Description

This compound features a complex tricyclic core (1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaene) with a cyano group at position 10, a methyl group at position 11, and a piperazine substituent at position 12. The ester functional group (methyl propanoate) at position 12 distinguishes it from related analogs.

Properties

IUPAC Name

methyl 3-[4-cyano-3-methyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrido[1,2-a]benzimidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O2/c1-22-24(14-15-28(36)37-2)30(35-27-13-7-6-12-26(27)32-29(35)25(22)21-31)34-19-17-33(18-20-34)16-8-11-23-9-4-3-5-10-23/h3-13H,14-20H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJWFSADCWJSPQ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(=O)OC)N4CCN(CC4)CC=CC5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(=O)OC)N4CCN(CC4)C/C=C/C5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(10-cyano-11-methyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl)propanoate involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Diazatricyclo Structure: This involves the cyclization of appropriate precursors under specific conditions to form the tricyclic core.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Addition of the Phenylprop-2-en-1-yl Group: This step involves a coupling reaction, often facilitated by a palladium catalyst.

    Incorporation of the Cyano Group: The cyano group is introduced via a nucleophilic addition reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-yl group.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include primary amines.

    Substitution: Products include substituted piperazines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound can be used as a probe to study the function of various biological systems. Its ability to interact with proteins and other biomolecules makes it useful in biochemical research.

Medicine

In medicine, the compound has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials. Its unique properties make it suitable for applications in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 3-(10-cyano-11-methyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl)propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs based on core architecture, substituents, and synthetic strategies.

Core Structure and Functional Groups
Compound Name Core Structure Key Substituents Notable Features
Target Compound 1,8-Diazatricyclo[7.4.0.0²,⁷]tridecahexaene 10-Cyano, 11-methyl, 13-piperazine-(E)-cinnamyl, 12-methyl ester Tricyclic core with ester and cyano groups
3-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(10H-phenothiazin-10-yl)propan-1-one (Compound 16) Phenothiazine Piperazine-4-methoxyphenyl, propan-1-one Phenothiazine core; ketone functionality
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) Spiro[4.5]decane Piperazine-phenyl, propyl linker, spirocyclic amide Spiro architecture; dual amide groups
2-[(4-Cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylthio]propanoic acid Pyrido-benzimidazole 4-Cyano, 1-oxo, methylthio-propanoic acid Bicyclic core; carboxylic acid moiety

Key Observations :

  • Unlike Compound 16’s phenothiazine core (associated with antipsychotic activity), the target’s diazatricyclo system may offer unique electronic properties due to nitrogen placement .
  • The ester group in the target contrasts with the ketone (Compound 16) or carboxylic acid (), affecting solubility and metabolic stability .

Key Observations :

  • The low yield of Compound 16 (18%) highlights challenges in synthesizing piperazine-linked tricyclics, suggesting similar hurdles for the target compound .
  • Optical rotation data (e.g., +10.7 in ) could guide stereochemical analysis of the target’s propenyl-piperazine substituent if synthesized .
Piperazine Modifications

The target’s piperazine group is substituted with a (2E)-3-phenylprop-2-en-1-yl moiety, distinct from:

  • Compound 16 : 4-Methoxyphenylpiperazine, favoring hydrogen bonding via the methoxy group .
  • Compounds 13/14 : 4-Phenyl or 4-chlorophenylpiperazine, enhancing lipophilicity .
  • Methyl triazene-pyrazole hybrids () : Piperazine-free systems with triazene groups for stability .

The (E)-cinnamyl group in the target may improve membrane permeability compared to smaller arylpiperazines .

Structural Determination and Computational Tools

  • Crystallography : Programs like SHELXL () are critical for resolving complex tricyclic systems, as seen in analogous compounds .
  • Configuration Analysis: NOESY correlations and optical rotation comparisons () would be essential for confirming the target’s stereochemistry .

Biological Activity

Methyl 3-(10-cyano-11-methyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl)propanoate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A piperazine ring , known for its role in various pharmacological activities.
  • A cyano group that may enhance lipophilicity and bioactivity.
  • A hexaene moiety , which can influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies indicate that derivatives of piperazine compounds exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that piperazine derivatives can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) with IC50 values ranging from 40 to 52 nM .
Compound Cell Line IC50 (nM) Mechanism
Methyl CompoundMCF-752.75CDK2 inhibition
Piperazine DerivativePanc-141.70ROS production

The anticancer effects of methyl 3-(10-cyano...) are believed to arise from multiple mechanisms:

  • Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Increases reactive oxygen species (ROS) leading to apoptosis.
  • Kinase Inhibition : Targets cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4/6, which are crucial for cell cycle progression .

Antimicrobial Activity

Piperazine derivatives are also noted for their antimicrobial properties:

  • Studies have reported effectiveness against various bacterial strains and fungi, attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Study on Anticancer Efficacy

A pivotal study evaluated the effects of a series of piperazine derivatives on cancer cell lines. The results demonstrated that compounds similar to methyl 3-(10-cyano...) significantly inhibited cell growth while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing safer cancer therapies.

Antimicrobial Evaluation

Another study focused on the antimicrobial activity of piperazine derivatives against resistant bacterial strains. The findings suggested that these compounds could serve as potential leads in the development of new antibiotics due to their unique mechanisms of action.

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing methyl 3-(10-cyano-11-methyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl)propanoate?

  • Methodological Answer : Synthesis of this compound requires multi-step heterocyclic chemistry, including cyclization, piperazine functionalization, and esterification. Critical steps involve optimizing reaction conditions (e.g., solvent choice, temperature) for the tricyclic core formation. For example, analogous syntheses use reflux conditions in dry toluene with catalysts like pyridine to stabilize intermediates, as seen in oxadiazole derivatives . Impurity control during piperazine coupling (e.g., via HPLC monitoring) is essential to ensure yield and purity .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Structural elucidation combines spectroscopic and crystallographic methods:

  • NMR/IR : Confirm functional groups (cyano, ester, piperazine) via characteristic shifts (e.g., ester C=O at ~170 ppm in 13C^{13}\text{C} NMR).
  • X-ray Crystallography : Resolve complex tricyclic geometries, as demonstrated in similar hexaazatricyclo structures (mean C–C bond precision: ±0.005 Å, R factor: 0.041) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular mass (±2 ppm error).

Q. What computational tools are recommended for modeling this compound’s reactivity or binding properties?

  • Methodological Answer : Density Functional Theory (DFT) simulations predict electronic properties (e.g., HOMO-LUMO gaps) for reactivity studies. COMSOL Multiphysics integrated with AI can optimize reaction parameters (e.g., heat transfer, diffusion rates) in silico, reducing experimental trial-and-error .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in the tricyclic core’s conformation?

  • Methodological Answer : Single-crystal X-ray diffraction distinguishes between stereoisomers and confirms chair/boat conformations in piperazine rings. For example, bond angles and torsion angles (e.g., C7–N1–C8: 112.3°) in analogous structures provide benchmarks for validating synthetic products . Discrepancies in predicted vs. observed bond lengths may indicate strain or non-covalent interactions requiring further DFT refinement.

Q. How should researchers address contradictions in bioactivity data linked to this compound’s stereochemistry?

  • Methodological Answer :

  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns).
  • Docking Simulations : Compare binding affinities of stereoisomers to target proteins (e.g., kinase domains).
  • Statistical Analysis : Apply inferential statistics (e.g., ANOVA) to assess significance of activity differences, as emphasized in research chemistry curricula .

Q. What advanced techniques characterize trace impurities or degradation products in this compound?

  • Methodological Answer :

  • LC-MS/MS : Detect impurities at <0.1% levels using MRM (multiple reaction monitoring).
  • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and profile degradation pathways via HRMS.
  • Reference Standards : Use certified impurities (e.g., EP-grade) for quantification, as outlined in pharmaceutical guidelines .

Q. How can AI-driven process control improve scalability of this compound’s synthesis?

  • Methodological Answer : Implement AI algorithms (e.g., neural networks) for real-time adjustment of reaction parameters. For example, COMSOL-based models predict optimal mixing rates or catalyst concentrations, reducing batch variability. Autonomous labs with AI-driven feedback loops are emerging for such applications .

Methodological Frameworks

Q. How to design a study linking this compound’s physicochemical properties to its mechanism of action?

  • Methodological Answer :

  • Theoretical Framework : Align with concepts like QSAR (Quantitative Structure-Activity Relationships) or molecular dynamics.
  • Experimental Design : Use DOE (Design of Experiments) to vary substituents (e.g., piperazine substituents) and correlate with bioactivity .
  • Data Integration : Combine crystallography, spectroscopy, and computational data into a unified model, following evidence-based inquiry principles .

Q. What statistical methods are critical for analyzing dose-response or toxicity data?

  • Methodological Answer :

  • Dose-Response Curves : Fit data using nonlinear regression (e.g., Hill equation).
  • Error Analysis : Report confidence intervals and use tools like GraphPad Prism for significance testing.
  • Multivariate Analysis : PCA (Principal Component Analysis) identifies key variables influencing toxicity .

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